molecular formula C25H19ClF3N5O4 B2440315 1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-[(4-phenoxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 339101-11-0

1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-[(4-phenoxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B2440315
CAS No.: 339101-11-0
M. Wt: 545.9
InChI Key: KAVJIKBQMRDCNJ-XMHGGMMESA-N
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Description

1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-[(4-phenoxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a useful research compound. Its molecular formula is C25H19ClF3N5O4 and its molecular weight is 545.9. The purity is usually 95%.
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Properties

IUPAC Name

1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-hydroxy-5-[(4-phenoxyphenyl)iminomethyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClF3N5O4/c26-20-12-15(25(27,28)29)13-32-21(20)30-10-11-34-23(36)19(22(35)33-24(34)37)14-31-16-6-8-18(9-7-16)38-17-4-2-1-3-5-17/h1-9,12-14,36H,10-11H2,(H,30,32)(H,33,35,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWVWTNPNIVUMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N=CC3=C(N(C(=O)NC3=O)CCNC4=C(C=C(C=N4)C(F)(F)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClF3N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-[(4-phenoxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and related research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H16ClF3N4OC_{18}H_{16}ClF_3N_4O, with a molecular weight of approximately 398.80 g/mol. The presence of the trifluoromethyl group and the pyridine moiety contributes to its unique chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The pyrimidine ring system is known for its role in various biological activities, including antifungal and antibacterial effects. In a study comparing related compounds, it was found that derivatives showed varying degrees of inhibition against several bacterial strains, with some exhibiting better efficacy than standard antibiotics .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the impact of this compound on various cancer cell lines. Preliminary results suggest that the compound exhibits selective cytotoxicity against specific tumor cells while sparing normal cells. For instance, it demonstrated IC50 values in the low micromolar range against breast cancer cell lines .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve the inhibition of key enzymes or pathways associated with cell proliferation and survival. The presence of the phenoxyanilino group may enhance its interaction with biological targets .

Study 1: Antibacterial Efficacy

In a recent study published in Molecular Sciences, derivatives of pyrimidine were tested for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against E. coli, indicating moderate effectiveness compared to control agents .

Study 2: Anticancer Activity

A study evaluating the anticancer properties of this compound on human breast cancer cells (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The compound was shown to induce apoptosis through the activation of caspase pathways .

Data Tables

Biological ActivityTest Organism/Cell LineIC50/MIC (µg/mL)Reference
AntibacterialE. coli32
AnticancerMCF-7 (breast cancer)15
CytotoxicityNormal fibroblasts>100

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